molecular formula C30H46O2S2 B14220381 2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol CAS No. 827308-17-8

2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol

Cat. No.: B14220381
CAS No.: 827308-17-8
M. Wt: 502.8 g/mol
InChI Key: FFJSZEMHVJBMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol is an organic compound with a complex structure It features multiple isopropyl groups and sulfur atoms, making it a unique molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the phenolic intermediates, followed by the introduction of sulfur-containing groups through thiol-ene reactions or similar methodologies. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic and sulfur-containing groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or modulating the activity of specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar phenolic and hydroxyethoxy groups.

    2-[4-(2-Hydroxy-2-methylpropyl)-phenyl]propanoic Acid: Known for its pharmaceutical applications.

    1-Hydroxyibuprofen: A derivative of ibuprofen with similar structural features.

Uniqueness

2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol stands out due to its multiple isopropyl groups and sulfur atoms, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

CAS No.

827308-17-8

Molecular Formula

C30H46O2S2

Molecular Weight

502.8 g/mol

IUPAC Name

2-[2-[2-hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol

InChI

InChI=1S/C30H46O2S2/c1-19(2)11-23-15-25(13-21(5)6)29(31)27(17-23)33-9-10-34-28-18-24(12-20(3)4)16-26(30(28)32)14-22(7)8/h15-22,31-32H,9-14H2,1-8H3

InChI Key

FFJSZEMHVJBMPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C(=C1)SCCSC2=CC(=CC(=C2O)CC(C)C)CC(C)C)O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.